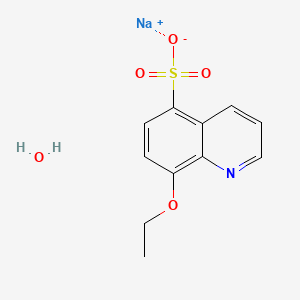

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Description

BenchChem offers high-quality Sodium 8-ethoxyquinoline-5-sulfonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 8-ethoxyquinoline-5-sulfonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;8-ethoxyquinoline-5-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVDXMZRSQZXAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the photophysical properties of Sodium 8-ethoxyquinoline-5-sulfonate hydrate?

An In-depth Technical Guide to the Photophysical Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Prepared by: Gemini, Senior Application Scientist

Foreword: A Guide to Characterization

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and characterizing the photophysical properties of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. While its structural analog, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), is extensively studied, specific photophysical data for the 8-ethoxy derivative remains sparse in peer-reviewed literature.

Therefore, this guide adopts a first-principles approach. Instead of merely presenting established data, we will delve into the causality behind its expected photophysical behavior, grounded in the well-understood principles of its quinoline core. More importantly, we provide detailed, field-proven experimental protocols to enable you to perform a robust in-house characterization. This document is designed not as a static report, but as a dynamic workbook for the investigating scientist.

Introduction: The Quinoline Scaffold and the Significance of the 8-Ethoxy Group

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a water-soluble, heterocyclic aromatic compound.[1][2] Its core structure is based on quinoline, a scaffold known for its diverse applications, from antimalarial drugs to fluorescent chemosensors.[3][4] The key features dictating its properties are:

-

The Quinoline Core: A conjugated aromatic system responsible for the absorption and emission of light in the UV-Visible range.

-

The 5-Sulfonate Group (-SO₃⁻): This group imparts high water solubility, making the molecule suitable for applications in aqueous and biological media.[5]

-

The 8-Ethoxy Group (-OCH₂CH₃): This is the most critical substituent from a photophysical perspective. Unlike the hydroxyl (-OH) group found in the related compound 8-HQS, the ethoxy group is an ether. This structural change blocks the pathway for excited-state intramolecular proton transfer (ESIPT), a process known to be a significant non-radiative decay pathway that often quenches fluorescence in 8-hydroxyquinolines.[6]

This seemingly minor substitution is expected to fundamentally alter the molecule's fluorescence profile, transforming it from a weakly fluorescent entity (in its free form) into a potentially strong fluorophore. Its utility has been noted in analytical chemistry as a fluorescent probe and in pharmaceutical development.[1][7]

Theoretical Photophysics: A Jablonski Diagram Perspective

The interaction of Sodium 8-ethoxyquinoline-5-sulfonate with light can be visualized using a Jablonski diagram. This model illustrates the electronic transitions that govern absorption and fluorescence.

Sources

Unveiling the Luminescent Core: A Technical Guide to the Fluorescence Mechanism in Sodium 8-ethoxyquinoline-5-sulfonate Hydrate Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Archetype of 8-Hydroxyquinoline

The landscape of fluorescent metal ion sensors and luminescent materials has long been dominated by 8-hydroxyquinoline and its derivatives. Their pronounced fluorescence upon metal chelation, a phenomenon primarily attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT), has been a cornerstone of sensor design.[1][2] However, the substitution of the hydroxyl group with an ethoxy moiety in Sodium 8-ethoxyquinoline-5-sulfonate hydrate ushers in a distinct yet equally potent mechanism of fluorescence. This guide delves into the core principles governing the luminescence of these metal complexes, offering a comprehensive exploration for researchers and developers in the field.

The inherent fluorescence of 8-hydroxyquinoline is typically weak due to the ESIPT pathway, where a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring in the excited state.[1] This non-radiative decay pathway is efficiently shut down upon coordination with a metal ion, leading to a dramatic increase in fluorescence. In contrast, 8-ethoxyquinoline-5-sulfonate, lacking the phenolic proton, is inherently more fluorescent than its hydroxyl counterpart.[3] Its utility as a robust fluorophore in metal complexes stems from a different, yet related, principle: Chelation-Enhanced Fluorescence (CHEF).

The Engine of Luminescence: Chelation-Enhanced Fluorescence (CHEF)

The central mechanism driving the intense fluorescence of Sodium 8-ethoxyquinoline-5-sulfonate hydrate metal complexes is Chelation-Enhanced Fluorescence (CHEF) . This process is fundamentally linked to the structural and electronic changes that occur upon the formation of a coordination complex.

In its free state, the 8-ethoxyquinoline-5-sulfonate ligand possesses a degree of rotational and vibrational freedom. These molecular motions can serve as non-radiative decay pathways for the excited state, effectively quenching fluorescence. Upon chelation with a metal ion, a rigid, planar ring structure is formed.[1] This increased rigidity significantly restricts vibrational and rotational modes, thereby closing off the primary channels for non-radiative energy dissipation. As a result, the excited state is more likely to decay via the emission of a photon, leading to a substantial enhancement of the fluorescence quantum yield.

The following diagram illustrates the fundamental principle of CHEF:

Sources

- 1. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis and characterization of Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative with significant applications in analytical chemistry, pharmaceutical development, and materials science.[1][2] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. It details a robust synthesis protocol via electrophilic sulfonation, followed by a multi-faceted characterization strategy employing spectroscopic, chromatographic, and thermal analysis techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to produce and validate this compound with high fidelity.

Introduction: Chemical Identity and Significance

Sodium 8-ethoxyquinoline-5-sulfonate hydrate (CAS No: 7246-07-3) is an organic sodium salt recognized for its utility as a powerful chelating agent and fluorescent probe.[1][3] Its molecular structure, featuring a quinoline core functionalized with both an ethoxy and a sulfonic acid group, imparts unique properties of water solubility, stability, and reactivity.[1] These characteristics make it an invaluable tool in various scientific domains.

Key Applications:

-

Analytical Chemistry: It serves as a highly sensitive fluorescent probe for the detection and quantification of metal ions in complex matrices, including environmental and biological samples.[1][2]

-

Pharmaceutical Development: The compound is utilized in drug formulation to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][3]

-

Material Science: It is applied in the development of advanced materials such as specialized coatings and sensors.[1]

-

Biological Research: Its function as a chelating agent makes it useful for studying the role of metal ions in cellular processes.[1]

Table 1: Chemical and Physical Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

| Property | Value | Source(s) |

| CAS Number | 7246-07-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₀NNaO₄S·xH₂O | [1][4] |

| Molecular Weight | 275.25 g/mol (anhydrous) | [1][4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Melting Point | >286 °C (decomposition) | [6] |

| Synonyms | Actinoquinol Sodium Salt, 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt | [1] |

Synthesis Pathway and Protocol

The synthesis of Sodium 8-ethoxyquinoline-5-sulfonate hydrate is most effectively achieved through the electrophilic aromatic substitution of 8-ethoxyquinoline.[7] This section elucidates the chemical logic behind the chosen methodology and provides a detailed, self-validating protocol.

Principle of Synthesis

The core of the synthesis is the sulfonation of the 8-ethoxyquinoline ring. The ethoxy group (-OC₂H₅) at the 8-position is an electron-donating group, which activates the quinoline ring system towards electrophilic attack.[7] This activating effect, combined with steric factors, directs the incoming sulfonic acid group (-SO₃H) preferentially to the C-5 position.[7]

Causality in Experimental Design:

-

Choice of Starting Material: 8-ethoxyquinoline is selected because the ethoxy group not only activates the ring for sulfonation but also helps direct the substitution to the desired 5-position.[7]

-

Sulfonating Agent: A strong sulfonating agent, such as fuming sulfuric acid (oleum), is required to generate the sulfur trioxide (SO₃) electrophile in sufficient concentration to drive the reaction.[7]

-

Temperature Control: This is the most critical parameter for ensuring regioselectivity. Maintaining a low temperature (0-10 °C) during the addition of the sulfonating agent is crucial. Lower temperatures favor sulfonation at the 5-position and minimize the formation of unwanted side products, such as the 8-sulfonic acid isomer or di-sulfonated derivatives.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-ethoxyquinoline (1 equivalent) in a suitable inert solvent like dichloromethane or use it neat.

-

Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with continuous stirring.[7]

-

Sulfonation: Slowly add fuming sulfuric acid (oleum, ~1.5-2.0 equivalents) dropwise via the dropping funnel. Critically, maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions.[7]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

-

Workup: Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This quenches the reaction and dilutes the acid.[7]

-

Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7. The sodium salt of the product, being less soluble, will precipitate out of the solution.

-

Isolation: Collect the crude precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[7]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified white to off-white crystals under vacuum to obtain the final Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

Comprehensive Characterization Strategy

The structural elucidation and purity verification of the synthesized compound are paramount. A combination of analytical techniques provides a complete and validated profile of the final product.

Characterization Workflow Diagram

Caption: Multi-technique strategy for the characterization of the final product.

Analytical Methodologies

Table 2: Summary of Characterization Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation of the proton environment. | Aromatic protons on the quinoline ring, distinct signals for the ethoxy group (-OCH₂CH₃), and absence of signals from the starting material. |

| ¹³C NMR | Structural confirmation of the carbon skeleton. | Signals corresponding to the 11 unique carbon atoms in the molecule, including aromatic carbons and ethoxy carbons. |

| FTIR Spectroscopy | Identification of key functional groups. | Strong absorption bands for S=O stretching in the sulfonate group (~1200-1150 cm⁻¹ and 1070-1030 cm⁻¹), C-O stretching for the ethoxy group, and characteristic C=C/C=N stretching of the quinoline ring.[8] |

| HPLC | Purity assessment and quantification. | A single major peak indicating high purity (e.g., >98%). The retention time is characteristic under specific conditions. |

| TGA | Analysis of thermal stability and water content. | An initial weight loss step corresponding to the loss of water of hydration, followed by decomposition at higher temperatures (>286 °C).[6][9] |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, S, and Na should match the calculated values for the hydrated molecular formula. |

Example Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system for determining the purity of the synthesized product.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: Prepare a suitable mobile phase, such as a gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Sodium 8-ethoxyquinoline-5-sulfonate hydrate in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set based on the UV absorbance maximum of the compound.

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard solutions and the sample solution. The purity of the synthesized product is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate hydrate via regioselective electrophilic sulfonation. The rationale behind critical process parameters, particularly temperature control, has been emphasized to ensure high yield and purity. Furthermore, a comprehensive characterization cascade, integrating spectroscopic, chromatographic, and thermal analyses, provides a validated framework for confirming the identity and quality of the final product. This scientifically grounded approach empowers researchers to confidently synthesize and apply this important chemical entity in their respective fields.

References

-

e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available from: [Link]

-

CP Lab Safety. Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate. Available from: [Link]

-

CP Lab Safety. Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate, min 98%, 1 gram. Available from: [Link]

-

ResearchGate. The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s | Request PDF. Available from: [Link]

-

PubMed. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Available from: [Link]

-

PureSynth. 8-Ethoxyquinoline-5-Sulfonic Acid Hydrate 98.0%(HPLC). Available from: [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

-

ResearchGate. (PDF) Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Available from: [Link]

-

ResearchGate. Effects of sulfonation process on thermal behavior and microstructure of sulfonated polysulfone membranes as a material for Proton Exchange Membrane (PEM). Available from: [Link]

-

National Institutes of Health (NIH). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

-

PubChem. Sodium 8-hydroxyquinoline-5-sulfonate | C9H6NNaO4S | CID 23719445. Available from: [Link]

-

ACS Publications. Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry. Available from: [Link]

-

MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

-

International Journal of ChemTech Research. Ion Chromatographic Method for Quantification of sodium content in Bupivacaine Formulation. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT | 7246-07-3 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epublications.marquette.edu [epublications.marquette.edu]

A Technical Guide to the Spectroscopic Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate: Principles and Applications

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties, particularly the excitation and emission spectra, of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of fluorescence spectroscopy, detailed experimental protocols for spectral acquisition, and an analysis of the compound's photophysical behavior. The guide is structured to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and authoritative resource.

Introduction: The Significance of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a versatile fluorescent probe with significant applications in analytical chemistry, pharmaceutical development, and environmental monitoring.[1] Its utility stems from the fluorescent nature of its quinoline core, a heterocyclic aromatic compound known for the sensitivity of its electronic transitions to the local environment. The presence of an ethoxy group at the 8-position and a sulfonate group at the 5-position modifies the electronic properties of the quinoline ring system, enhancing its fluorescence and aqueous solubility.[2]

The sulfonate group, in particular, renders the molecule highly water-soluble, making it an ideal candidate for applications in biological systems and aqueous media.[2] This compound is frequently employed as a chelating agent for the detection of metal ions, where its fluorescence properties are modulated upon binding.[1] Understanding its intrinsic spectroscopic characteristics is, therefore, paramount for the development of sensitive and selective analytical methods.

Foundational Principles of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique that utilizes the phenomenon of fluorescence to probe the electronic structure and environment of molecules. The process involves the excitation of a molecule to a higher electronic state by absorption of a photon, followed by the emission of a photon as the molecule returns to its ground state.

The key events in fluorescence are:

-

Excitation: A molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to an excited singlet state (typically S₁). The wavelength of light that induces this transition corresponds to the excitation spectrum.

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Emission: The molecule returns to the ground electronic state (S₀) by emitting a photon. The energy of the emitted photon is lower (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. This emitted light constitutes the fluorescence emission spectrum.

The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift . A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

Experimental Protocol for Measuring Excitation and Emission Spectra

The following protocol outlines a standardized procedure for acquiring the fluorescence excitation and emission spectra of Sodium 8-ethoxyquinoline-5-sulfonate hydrate. This protocol is designed to be self-validating by incorporating necessary controls and calibration steps.

Instrumentation and Reagents

-

Spectrofluorometer: An instrument equipped with an excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Quartz Cuvettes: High-purity quartz cuvettes with a 1 cm path length are essential for UV-visible spectroscopy.

-

Sodium 8-ethoxyquinoline-5-sulfonate Hydrate: Analytical grade.

-

Solvent: High-purity, spectroscopic grade solvent (e.g., deionized water, ethanol, or a suitable buffer). The choice of solvent is critical as it can significantly influence the spectra.

-

Reference Standard (for Quantum Yield): A well-characterized fluorescent standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄.

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a stock solution of Sodium 8-ethoxyquinoline-5-sulfonate hydrate in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength kept below 0.1 to mitigate inner filter effects. A typical concentration for measurement is in the micromolar range.

-

-

Instrument Setup and Calibration:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Calibrate the instrument according to the manufacturer's instructions.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Acquisition of the Emission Spectrum:

-

Fill a quartz cuvette with the dilute solution of the compound.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Based on the absorbance spectrum or literature values for similar compounds, set a fixed excitation wavelength (λ_ex). For quinoline derivatives, this is often in the UV range.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to capture the entire emission profile.

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Acquisition of the Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) determined from the emission spectrum.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring fluorescence spectra.

Spectroscopic Properties and Data Interpretation

Expected Excitation and Emission Maxima

Theoretical calculations on 8-HQS provide insights into its absorption and emission properties, which are expected to be similar to the ethoxy derivative.[3][4] The substitution of the hydroxyl group with an ethoxy group is anticipated to cause a slight shift in the spectra and, more significantly, an increase in fluorescence intensity due to the inhibition of excited-state intramolecular proton transfer (ESIPT), a common quenching pathway in 8-hydroxyquinolines.

Table 1: Predicted Spectroscopic Properties of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

| Parameter | Expected Value/Range | Rationale/Reference |

| Excitation Maximum (λ_ex) | ~320 - 360 nm | Based on the absorption spectra of 8-HQ derivatives. |

| Emission Maximum (λ_em) | ~400 - 500 nm | Inferred from the emission of 8-HQ derivatives and the expected Stokes shift. The ethoxy group may lead to a blue shift compared to the hydroxyl analog. |

| Stokes Shift | ~80 - 140 nm | Typical for quinoline-based fluorophores. |

| Quantum Yield (Φ_F) | Moderate to High | Ether derivatives of 8-HQ generally exhibit higher quantum yields than 8-HQ itself. |

Factors Influencing Spectroscopic Properties

The fluorescence of Sodium 8-ethoxyquinoline-5-sulfonate hydrate is highly sensitive to its environment. Key factors include:

-

Solvent Polarity: The emission spectrum of quinoline derivatives often exhibits a red shift (bathochromic shift) with increasing solvent polarity, indicating a more polar excited state.

-

pH: The protonation state of the quinoline nitrogen can significantly alter the spectroscopic properties. Protonation can lead to a substantial enhancement of fluorescence intensity.[5][6]

-

Metal Ion Chelation: The primary application of this compound is as a fluorescent sensor for metal ions. Chelation of a metal ion to the quinoline nitrogen and the oxygen of the ethoxy group restricts non-radiative decay pathways, leading to a significant increase in fluorescence, often referred to as chelation-enhanced fluorescence (CHEF).[7]

Logical Framework for Spectroscopic Analysis

The analysis of the spectroscopic data for Sodium 8-ethoxyquinoline-5-sulfonate hydrate should follow a logical progression to fully characterize its photophysical properties.

Caption: Logical framework for the comprehensive analysis of spectroscopic properties.

Conclusion

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a valuable fluorophore with promising applications in various scientific fields. Its spectroscopic properties are governed by the interplay of its quinoline core and the functional groups that adorn it. While direct experimental data for this specific compound is sparse in the literature, a thorough understanding of its behavior can be achieved through the study of its close analogs and the application of fundamental spectroscopic principles. The detailed protocols and analytical frameworks presented in this guide provide a solid foundation for researchers to explore and harness the full potential of this versatile fluorescent probe.

References

-

I. G. C. Rego, et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932-5939. [Link]

-

Rego, I. G. C., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. PubMed. [Link]

-

W. M. F. Fabian, et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29342. [Link]

-

Naik, L. R., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 46, 743-748. [Link]

-

A. J. G. Barwise, et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(42), 15065-15075. [Link]

-

Das, S. K., & Das, P. K. (1995). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 67(20), 3769-3775. [Link]

-

Fabian, W. M. F., et al. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]

-

CP Lab Safety. (n.d.). Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate, min 98%, 1 gram. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 7. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Sodium 8-ethoxyquinoline-5-sulfonate Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a salt of a sulfonic acid derivative of 8-ethoxyquinoline. The presence of the quinoline core, a bicyclic aromatic heterocycle, combined with the electron-donating ethoxy group and the strongly acidic sulfonate group, imparts unique physicochemical properties to the molecule that are leveraged in various scientific applications.

Chemical Structure and CAS Number

The definitive chemical identity of a compound is established by its structure and its unique identifier from the Chemical Abstracts Service (CAS).

-

Chemical Name: Sodium 8-ethoxyquinoline-5-sulfonate hydrate

-

Synonyms: Actinoquinol sodium salt hydrate, 8-Ethoxyquinoline-5-sulfonic acid sodium salt hydrate[1]

-

CAS Number: 7246-07-3 (for the hydrate form, which often shares the CAS number with the anhydrous form)[1][2][3]

-

Molecular Formula: C₁₁H₁₀NNaO₄S·xH₂O[2]

It is important to note that while the CAS number 7246-07-3 is commonly used for the hydrate, some suppliers may reference other CAS numbers for specific hydrates, such as the monohydrate or hemihydrate (e.g., 80789-76-0).[4][5] To avoid ambiguity, some suppliers are moving towards removing the term 'hydrate' from the product name and the 'xH₂O' from the molecular formula in their listings.[1]

Caption: Chemical structure of Sodium 8-ethoxyquinoline-5-sulfonate.

Physicochemical Properties

The properties of Sodium 8-ethoxyquinoline-5-sulfonate hydrate are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [2] |

| Purity | ≥ 98% (HPLC) | [2][3] |

| Melting Point | >286 °C (decomposes) | [4][5] |

| Storage Conditions | Room temperature, store under inert gas | [1][2] |

| Solubility | Soluble in water | [6] |

Synthesis and Mechanistic Insights

The most common method for preparing 8-ethoxyquinoline-5-sulfonic acid is through the electrophilic aromatic substitution of 8-ethoxyquinoline. The subsequent neutralization with a sodium base yields the final product.

The Chemistry of Synthesis: Electrophilic Sulfonation

The synthesis is a classic example of electrophilic sulfonation, where a strong sulfonating agent is used to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.

-

Starting Material: 8-Ethoxyquinoline

-

Key Reagents: Fuming sulfuric acid (oleum, H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H)[2]

-

Fundamental Principle: The 8-ethoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic attack.[2] This activating effect, coupled with steric factors, directs the incoming electrophile (SO₃ or ⁺SO₃H) preferentially to the C-5 position of the quinoline ring.

Caption: General workflow for the synthesis of Sodium 8-ethoxyquinoline-5-sulfonate.

Experimental Protocol: Synthesis of 8-ethoxyquinoline-5-sulfonic acid

The following is a generalized protocol based on the principles of sulfonation for quinoline derivatives. Note: This protocol requires strict adherence to safety procedures due to the corrosive and reactive nature of the reagents.

-

Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting material, 8-ethoxyquinoline.

-

Cooling: Cool the flask in an ice-water bath to a temperature between 0-5 °C.

-

Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the stirred 8-ethoxyquinoline. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.[2]

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The optimal temperature and duration must be determined experimentally, but it can range from stirring at room temperature for several hours to gentle heating.

-

Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.[2]

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the sulfonic acid product.

-

Neutralization and Isolation: The precipitated 8-ethoxyquinoline-5-sulfonic acid can then be neutralized with a suitable sodium base (e.g., sodium hydroxide) to form the sodium salt. The resulting Sodium 8-ethoxyquinoline-5-sulfonate hydrate can be isolated by filtration, washed with cold deionized water, and dried.

Causality Behind Experimental Choices

-

Low Temperature Control: Controlling the reaction temperature is critical. Lower temperatures generally favor sulfonation at the 5-position over the 8-position, thus increasing the yield of the desired isomer.[2] High temperatures can also lead to product degradation.

-

Choice of Sulfonating Agent: Fuming sulfuric acid is a strong and effective sulfonating agent. The concentration of SO₃ in the oleum is a key parameter; too low a concentration may result in an incomplete reaction, while too high a concentration can promote the formation of unwanted byproducts like di-sulfonated products.[2]

-

Moisture Control: Sulfonating agents react violently with water. Therefore, the reaction must be carried out in dry glassware to prevent the decomposition of the reagent and ensure a high yield.[2]

Applications in Research and Drug Development

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a valuable tool in several scientific domains due to its unique chemical structure.

Analytical Chemistry: Fluorescent Probe for Metal Ion Detection

A primary application of this compound is as a fluorescent probe for the detection and quantification of metal ions.[6]

-

Mechanism of Action: The 8-hydroxyquinoline moiety (to which 8-ethoxyquinoline is structurally related) is a well-known chelating agent. The nitrogen atom of the quinoline ring and the oxygen from the ethoxy group can form stable complexes with various metal ions.[6] While the free ligand is often non-fluorescent or weakly fluorescent, its chelation with certain metal ions can lead to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence response is the basis for its use as a sensor. The sulfonate group enhances the water solubility of the molecule, making it suitable for use in aqueous and biological systems.[6]

-

Causality: The fluorescence enhancement upon metal binding is often attributed to the rigidification of the molecular structure, which reduces non-radiative decay pathways. The formation of the chelate complex restricts intramolecular rotations, leading to a higher quantum yield of fluorescence.

Pharmaceutical Development

In the realm of drug development, this compound serves multiple purposes:

-

Improving Solubility and Bioavailability: The salt form and the hydrophilic sulfonate group can enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) when used as a counter-ion or an excipient in formulations.[6]

-

Enhancing Formulation Stability: It is also recognized for its role in improving the stability of pharmaceutical formulations, which is critical for ensuring the shelf-life and efficacy of drug products.[6][7]

Conclusion

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a compound with significant utility in both analytical chemistry and pharmaceutical sciences. Its synthesis, while requiring careful control of reaction conditions, is based on well-established principles of electrophilic aromatic substitution. The unique combination of a chelating quinoline core, a solubilizing sulfonate group, and an activating ethoxy group makes it a powerful tool for researchers. A thorough understanding of its chemical properties and the mechanisms behind its applications is key to leveraging its full potential in scientific research and drug development.

References

- BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.

- Chem-Impex. Sodium 8-ethoxyquinoline-5-sulfonate hydrate.

- Echemi. 8-Ethoxyquinoline-5-sulfonic acid sodium salt hydrate.

- TCI Chemicals. Sodium 8-Ethoxyquinoline-5-sulfonate.

- CP Lab Safety. Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate, min 98%, 1 gram.

- ChemicalBook. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT | 7246-07-3.

Sources

- 1. Sodium 8-Ethoxyquinoline-5-sulfonate | 7246-07-3 | TCI AMERICA [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 8-ETHOXYQUINOLINE-5-SULFONIC ACID ,15301-40-3 Spectrum_Chemical Cloud Database [chemcd.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT | 7246-07-3 [chemicalbook.com]

A Technical Guide to the Solubility and Stability of Sodium 8-ethoxyquinoline-5-sulfonate Hydrate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of Sodium 8-ethoxyquinoline-5-sulfonate hydrate, a versatile quinoline derivative. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical principles, experimental methodologies, and practical considerations essential for handling and formulating this compound. We present detailed protocols for thermodynamic solubility assessment via the shake-flask method and for evaluating chemical stability through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. The data herein serves as a critical resource for predicting the behavior of this compound in various solvent systems and under diverse environmental stressors, thereby facilitating robust formulation design, analytical method development, and ensuring product quality.

Introduction

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Its structure, featuring a sulfonated quinoline core with an ethoxy group, imparts unique physicochemical properties, making it a compound of interest in analytical chemistry and pharmaceutical development.[2][3][4] It is known to be a powerful chelating agent and a fluorescent probe for metal ion detection.[2] Furthermore, its potential utility in pharmaceutical formulations to improve the stability and bioavailability of active pharmaceutical ingredients (APIs) is an area of active research.[2]

The successful application of any compound in a pharmaceutical context is fundamentally dependent on a thorough understanding of its solubility and stability.[5] Solubility dictates the dissolution rate and bioavailability, while stability determines the shelf-life, safety, and efficacy of the final product.[5][6] This guide offers an in-depth exploration of these critical attributes for Sodium 8-ethoxyquinoline-5-sulfonate hydrate. We provide not only empirical data but also the causal scientific reasoning behind the experimental protocols, empowering researchers to make informed decisions in their development endeavors.

Physicochemical Properties

Understanding the inherent properties of Sodium 8-ethoxyquinoline-5-sulfonate hydrate is crucial to interpreting its behavior.

-

Chemical Structure: The molecule consists of a quinoline ring system, which is a weak tertiary base, substituted with a strongly acidic sulfonic acid group and an ethoxy group.[1] The sodium salt form enhances its aqueous solubility.

-

Molecular Formula: C₁₁H₁₀NNaO₄S·xH₂O[4]

-

Appearance: Typically a white to off-white crystalline powder.

-

Water Solubility: The presence of the sodium sulfonate group makes the compound water-soluble.[2][7] This is a key characteristic for its use in aqueous-based formulations and analytical methods.

-

pKa: The sulfonic acid group is strongly acidic (pKa < 2), meaning it will be ionized (as -SO₃⁻) across the entire physiological pH range. The quinoline nitrogen is weakly basic. This ionic character is a primary driver of its solubility in polar solvents.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical development, determining the thermodynamic or equilibrium solubility is a critical step.[8][9]

Theoretical Considerations

The solubility of Sodium 8-ethoxyquinoline-5-sulfonate hydrate is governed by the principle of "like dissolves like." The ionic sodium sulfonate group dominates its character, favoring dissolution in polar solvents like water, methanol, and ethanol. Its solubility is expected to decrease significantly in non-polar or aprotic solvents such as toluene, hexane, or diethyl ether. Temperature also plays a key role, with solubility generally increasing at higher temperatures for most solid solutes.

Experimental Determination: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of Sodium 8-ethoxyquinoline-5-sulfonate hydrate (e.g., 20-50 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to leave undissolved solid after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. The selection should cover a range of polarities (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)).

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[8][10] Preliminary experiments can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.[9] Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard calibration curve.[10]

-

Reporting: Express the solubility in units such as mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Solubility Data (Illustrative)

While specific experimental data for this exact compound is not widely published, the following table provides an illustrative solubility profile based on its chemical structure. Researchers should determine this experimentally.

| Solvent | Polarity Index | Expected Solubility Category | Illustrative Solubility (mg/mL) |

| Water | 10.2 | Very Soluble | > 100 |

| DMSO | 7.2 | Freely Soluble | > 50 |

| Methanol | 5.1 | Soluble | 10 - 30 |

| Ethanol | 4.3 | Sparingly Soluble | 1 - 10 |

| Acetonitrile | 5.8 | Slightly Soluble | 0.1 - 1 |

| Acetone | 5.1 | Very Slightly Soluble | < 0.1 |

| Tetrahydrofuran (THF) | 4.0 | Practically Insoluble | < 0.01 |

| Toluene | 2.4 | Practically Insoluble | < 0.01 |

Stability Profile

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][11] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12][13][14]

Potential Degradation Pathways

For Sodium 8-ethoxyquinoline-5-sulfonate hydrate, the following degradation pathways should be considered:

-

Hydrolysis: The ether (ethoxy) linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally stable. The sulfonamide bond is not present, but the aromatic sulfonic acid group itself is very stable.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[15][16] The electron-rich aromatic system is a likely target for oxidative agents.

-

Photolysis: Aromatic systems like quinoline can absorb UV light, leading to photochemical degradation.[15] ICH Q1B guidelines provide a standardized approach for photostability testing.[6][17]

Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the active substance to ensure that degradation products are generated at a sufficient level for detection without being so excessive that secondary degradation occurs.[18]

Protocol: Multi-Condition Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C). Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis.[13]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Store and sample as in the acid hydrolysis protocol. Neutralize samples with an equivalent amount of acid before analysis.[13]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and sample at various time points. The reaction can be rapid, so frequent initial sampling may be needed.

-

Thermal Degradation: Store the stock solution and the solid-state powder in a calibrated oven at an elevated temperature (e.g., 80 °C).[18] Sample the solution at time points. For the solid, dissolve a weighed amount in a solvent at each time point for analysis.

-

Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid powder to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] A dark control sample, protected from light, must be run in parallel.

-

Analysis: Analyze all stressed and control samples using a developed stability-indicating HPLC method. The method must be capable of separating the intact parent peak from all generated degradation products.[19] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm specificity.

Diagram: Forced Degradation Study Workflow

Caption: Parallel workflow for conducting comprehensive forced degradation studies.

Stability Data Summary (Illustrative)

This table summarizes the expected stability profile. The percentage degradation is an estimate and should be confirmed experimentally.

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Potential Products |

| Acid Hydrolysis | 1 N HCl | 24 h | 60 °C | < 5% | Minor hydrolysis products |

| Base Hydrolysis | 1 N NaOH | 24 h | 60 °C | < 5% | Minor hydrolysis products |

| Oxidation | 30% H₂O₂ | 8 h | RT | 10 - 20% | N-oxides, hydroxylated quinolines |

| Thermal (Solid) | Heat | 7 days | 80 °C | < 2% | Minimal degradation |

| Photolysis (Solid) | ICH Light Source | 7 days | Ambient | 5 - 15% | Photodegradants |

Conclusion

Sodium 8-ethoxyquinoline-5-sulfonate hydrate exhibits high solubility in polar solvents, particularly water, a direct consequence of its sodium sulfonate group. This property is highly advantageous for developing aqueous formulations. The compound is expected to be largely stable to hydrolytic and thermal stress. However, it demonstrates susceptibility to oxidative and photolytic degradation, which are critical parameters to control during manufacturing, formulation, and storage. The quinoline nucleus is the likely site of degradation under these conditions.

The protocols and insights provided in this guide serve as a robust framework for the systematic evaluation of this compound. By applying these methodologies, researchers can develop stable and effective formulations, establish appropriate storage conditions, and ensure the development of specific, stability-indicating analytical methods essential for regulatory compliance and product quality.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in Dissolution Technologies article).

-

ResearchGate. (2025, August 9). Studies on the Respective Reactions of Quinoline and Isoquinoline with Transient Species by Pulse Radiolysis. Available from: [Link]

-

International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

R Discovery. Stability-indicating HPLC Method Research Articles. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]

-

CP Lab Safety. Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate, min 98%, 1 gram. Available from: [Link]

-

National Institutes of Health (NIH). (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Available from: [Link]

-

ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

National Institutes of Health (NIH). (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. youtube.com [youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations [mdpi.com]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Actinoquinol Sodium Salt Hydrate: Properties, Mechanisms, and Methodologies

This guide provides a comprehensive technical overview of Actinoquinol sodium salt hydrate (Sodium 8-ethoxyquinoline-5-sulfonate), a significant compound in ophthalmic research and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental characteristics, mechanisms of action, and field-proven experimental methodologies to facilitate its effective application in the laboratory.

Introduction: Unveiling Actinoquinol Sodium Salt Hydrate

Actinoquinol sodium salt hydrate, the sodium salt of 8-ethoxyquinoline-5-sulfonic acid, is a heterocyclic aromatic compound recognized primarily for its potent ultraviolet B (UVB) absorbing properties.[1] This characteristic has positioned it as a critical agent in photoprotection, particularly in ophthalmology, where it is investigated for its capacity to shield ocular tissues from the damaging effects of solar radiation, such as the development of cataracts and macular degeneration.[1][2] Beyond its role as a UV screen, the molecule's unique fluorescent and chelating properties make it a versatile reagent in analytical chemistry for the detection of metal ions.[3][4] This guide delves into the core scientific principles governing its function and provides the technical framework necessary for its rigorous scientific evaluation.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. Actinoquinol sodium salt hydrate is typically supplied as a white to off-white crystalline powder.[2] Key identifying information and properties are summarized in the table below. It is important to note that while the anhydrous molecular weight is commonly cited, the compound is typically supplied as a hydrate; the exact degree of hydration can vary, which should be considered in quantitative preparations.[5]

| Property | Data | Source(s) |

| IUPAC Name | sodium;8-ethoxyquinoline-5-sulfonate | [1] |

| Synonyms | Actinoquinol Sodium Salt, 8-Ethoxyquinoline-5-sulfonic Acid Sodium Salt | [2][5] |

| CAS Number | 7246-07-3 | [5][6] |

| Molecular Formula | C₁₁H₁₀NNaO₄S·xH₂O | [7] |

| Molecular Weight | 275.25 g/mol (anhydrous basis) | [7] |

| Appearance | White to Almost white powder/crystal | [2] |

| Solubility | Soluble in water.[4] Salts of organic compounds are often sparingly soluble in DMSO.[8] | |

| Melting Point | Data not readily available | [9] |

| pKa | Data not readily available |

Mechanism of Action: A Molecular Shield Against UVB Radiation

The primary mechanism underpinning the therapeutic potential of Actinoquinol is its ability to function as a molecular sunscreen.[1] The efficacy of this process is rooted in the principles of photochemistry.

Absorption of UVB Photons

The conjugated aromatic system of the quinoline ring, modified by the electron-donating ethoxy group, is rich in π-electrons.[10] This electronic configuration is crucial for absorbing photons in the UVB range (280-315 nm).[11] When a UVB photon strikes the molecule, the energy is absorbed, causing an electron to transition to a higher energy orbital (an excited state). This process effectively captures the photon's energy, preventing it from reaching and damaging biological macromolecules like DNA and proteins in ocular tissues.[1] The absorbed energy is then dissipated harmlessly, primarily as heat, as the molecule returns to its ground state.

Mitigation of Oxidative Stress

UVB radiation is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS).[12] Studies have demonstrated that irradiation of corneal tissue with UVB rays leads to significant oxidative damage.[2] By absorbing the incident UVB radiation, Actinoquinol sodium salt directly reduces the primary trigger for ROS formation. In ophthalmic formulations, particularly when combined with hyaluronic acid, it has been shown to suppress oxidative damage in the cornea, thereby preserving tissue integrity and optical clarity.[12][13]

Caption: Mechanism of Actinoquinol-mediated photoprotection.

Synthesis and Analytical Characterization

Synthesis Outline

Actinoquinol sodium salt is derived from its parent acid, 8-ethoxyquinoline-5-sulfonic acid. The synthesis of the parent acid is typically achieved via electrophilic aromatic substitution.

Core Reaction: The process involves the sulfonation of 8-ethoxyquinoline using a potent sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[10] The 8-ethoxy group is an ortho-, para-director and an activating group, which facilitates the introduction of the sulfonic acid (-SO₃H) group, primarily at the C-5 position of the quinoline ring.[10] Controlling the reaction temperature is a critical parameter; lower temperatures favor the desired 5-sulfonic acid isomer over other potential byproducts.[10] The resulting sulfonic acid can then be converted to its sodium salt by neutralization with a suitable sodium base.

Caption: Simplified workflow for Actinoquinol sodium salt synthesis.

Analytical Characterization: RP-HPLC Method

To ensure the purity and quantify the concentration of Actinoquinol in research samples or pharmaceutical formulations, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential.[3]

Principle: This method separates Actinoquinol from impurities and formulation excipients on a non-polar stationary phase (e.g., C18). A polar mobile phase is used for elution. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, with detection via a UV detector set to a wavelength where Actinoquinol has strong absorbance.[3]

| HPLC Parameter | Specification | Causality/Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides effective retention for the aromatic quinoline structure through hydrophobic interactions. |

| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in Water (e.g., 30:70 v/v) | Acetonitrile acts as the organic modifier to control retention time. The acidic aqueous buffer suppresses the ionization of the sulfonic acid group, ensuring a consistent retention time and sharp peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |

| Detection | UV at 312 nm | This wavelength is in the UVB range where Actinoquinol exhibits strong absorbance, providing high sensitivity for detection. It aligns with its mechanism of action.[2] |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Maintaining a consistent temperature ensures reproducible retention times. |

Experimental Protocols & Methodologies

Preparation of a 10 mM Aqueous Stock Solution

Causality: Preparing an accurate, homogenous stock solution is the first critical step for any in vitro experiment. Water is the solvent of choice due to the salt's high polarity and intended use in aqueous/biological systems.[4] Using an analytical balance and Class A volumetric glassware is non-negotiable for ensuring concentration accuracy.

-

Calculate Mass: Determine the mass of Actinoquinol sodium salt hydrate required. For a 10 mL stock of 10 mM solution (MW anhy. = 275.25 g/mol ): Mass = 0.010 L × 0.010 mol/L × 275.25 g/mol = 0.0275 g (27.5 mg). (Note: Adjust mass based on the certificate of analysis if a specific hydration state or purity is provided).

-

Weighing: Accurately weigh the calculated mass of the compound onto weighing paper using an analytical balance.

-

Dissolution: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7-8 mL of high-purity (e.g., Milli-Q) water.

-

Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. The use of a magnetic stirrer can also be employed for larger volumes.

-

Final Volume: Once dissolved, carefully add high-purity water to the 10 mL graduation mark.

-

Homogenization: Invert the flask 15-20 times to ensure a homogenous solution.

-

Storage: Transfer the solution to a labeled, sterile container. For short-term use, store at 2-8°C. For long-term storage, prepare aliquots and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

In Vitro Assay: Assessing Photoprotective Efficacy Against DNA Damage

Causality: The ultimate validation of a UVB absorber is its ability to protect biological macromolecules from damage. This protocol provides a framework for an acellular assay to quantify the protective effect of Actinoquinol against UVB-induced plasmid DNA damage, a foundational event in cellular injury.[11][14] The principle is that undamaged, supercoiled plasmid DNA migrates faster on an agarose gel than damaged, "nicked" or open-circular DNA.

-

Reagent Preparation:

-

Prepare a working solution of plasmid DNA (e.g., pBR322) at 20 µg/mL in a suitable buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5).

-

Prepare a series of Actinoquinol solutions (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM) by diluting the 10 mM stock in the same buffer.

-

-

Reaction Setup:

-

In sterile microcentrifuge tubes (on ice), combine 10 µL of the plasmid DNA working solution with 10 µL of each Actinoquinol dilution (or buffer for the 0 µM control). This results in final Actinoquinol concentrations of 0, 5, 25, 50, and 100 µM with 10 µg/mL DNA.

-

Prepare a "No UVB" control containing only DNA and buffer. Keep this tube in the dark.

-

-

UVB Irradiation:

-

Place the open tubes on a cold block directly under a calibrated UVB source (e.g., 312 nm).

-

Expose the samples to a predetermined dose of UVB radiation known to cause significant DNA nicking (e.g., 0.5 J/cm²).[2] The exact dose must be optimized for the specific lamp and setup.

-

-

Gel Electrophoresis:

-

After irradiation, add 4 µL of 6X DNA loading dye to each tube.

-

Load the entire volume into the wells of a 1% agarose gel containing a fluorescent DNA stain (e.g., SYBR Safe).

-

Run the gel at ~100 V for 45-60 minutes or until sufficient band separation is achieved.

-

-

Analysis and Interpretation:

-

Visualize the gel on a UV transilluminator.

-

The "No UVB" control should show a prominent, fast-migrating band corresponding to supercoiled DNA.

-

The "0 µM Actinoquinol + UVB" sample should show a significant decrease in the supercoiled band and a corresponding increase in a slower-migrating band (nicked/open-circular DNA).

-

In samples containing Actinoquinol, the degree of DNA damage should be visibly reduced in a dose-dependent manner, demonstrated by the preservation of the supercoiled DNA band.

-

Quantify the band intensities using gel analysis software to calculate the percentage of supercoiled DNA remaining in each condition.

-

Safety and Handling

Actinoquinol sodium salt must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[11][15]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, closed-toe shoes, nitrile gloves, and safety glasses with side shields.[9][10]

-

Handling: Avoid creating dust.[10] Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

Conclusion and Future Outlook

Actinoquinol sodium salt hydrate is a well-defined compound with a clear mechanism of action as a UVB absorber. Its primary application in protecting ocular tissues from photodamage is supported by in-vivo evidence and provides a strong basis for further research and development in ophthalmic formulations.[2] The analytical and in vitro methodologies detailed in this guide offer a robust framework for scientists to accurately quantify the compound and validate its protective efficacy. Future research may focus on optimizing drug delivery systems to enhance its retention and bioavailability in ocular tissues, as well as exploring its potential as a fluorescent probe in novel biological imaging applications.

References

- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem. [URL: https://www.benchchem.com/troubleshooting-low-yield-in-the-synthesis-of-8-ethoxyquinoline-5-sulfonic-acid]

- HPLC method for quantifying Actinoquinol in formulations. Benchchem. [URL: https://www.benchchem.

- In vitro Method to Quantify UV mediated DNA Damage. Journal of Young Investigators. [URL: https://www.jyi.

- Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.

- In vitro Method to Quantify UV Mediated DNA Damage. Journal of Young Investigators. [URL: https://www.jyi.

- ACTINOQUINOL SODIUM. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PW272ITDS]

- Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate. AstaTech. [URL: http://www.

- Sodium 8-Ethoxyquinoline-5-sulfonate Hydrate 98.0+%, TCI America 5 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.

- Buy Actinoquinol sodium | 7246-07-3. Smolecule. [URL: https://www.smolecule.com/cas-7246-07-3-actinoquinol-sodium.html]

- 8-Ethoxyquinoline-5-sulfonic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/8-ethoxyquinoline-5-sulfonic-acid]

- Sodium 8-Ethoxyquinoline-5-sulfonate. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/E0338]

- The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20854359/]

- Sodium 8-ethoxyquinoline-5-sulfonate hydrate. Chem-Impex. [URL: https://www.chemimpex.

- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [No specific source name available]. [URL: https://www.coursehero.com/file/102061445/13-PRACTICE-PROCEDURES-FOR-MAKING-STOCK-SOLUTION-4-VERSION-STOCK-SOLUTIONpdf/]

- The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays. ResearchGate. [URL: https://www.researchgate.

- 8-Ethoxyquinoline-5-sulfonic Acid. CymitQuimica. [URL: https://www.cymitquimica.com/8-ethoxyquinoline-5-sulfonic-acid-3b-e0339]

- Sodium 8-hydroxyquinoline-5-sulfonate | C9H6NNaO4S | CID 23719445. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23719445]

- The Effect of Actinoquinol with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Effect-of-Actinoquinol-with-Hyaluronic-Acid-in-%C4%8Cejka-Luyckx/5b090680a6b5791c8562858b7d903f56860368c8]

- Actinoquinol sodium salt. AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?

Sources

- 1. news.skinobs.com [news.skinobs.com]

- 2. Sodium 8-Ethoxyquinoline-5-sulfonate | 7246-07-3 | TCI AMERICA [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ACTINOQUINOL SODIUM [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. In vitro assays for evaluating the ultraviolet B-induced damage in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of actinoquinol with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro Method to Quantify UV Mediated DNA Damage — Journal of Young Investigators [jyi.org]

- 15. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chelating Properties of 8-Ethoxyquinoline-5-Sulfonic Acid

Abstract: 8-Ethoxyquinoline-5-sulfonic acid (EQS) is a heterocyclic organic compound with significant potential in analytical chemistry, materials science, and pharmaceutical development.[1] Its utility is intrinsically linked to its ability to form stable complexes with metal ions. This guide provides an in-depth examination of the chelating properties of EQS. Moving beyond simple descriptions, we will explore the structural basis for its chelating activity, contrasting it with its well-known analog, 8-hydroxyquinoline-5-sulfonic acid. This document furnishes detailed, field-proven experimental protocols for the comprehensive characterization of its metal-ligand interactions, including the determination of ligand pKa, complex stoichiometry, and thermodynamic stability constants. The methodologies are presented with a focus on causality and self-validation, empowering researchers to generate high-fidelity, reproducible data.

Introduction: A Structurally Distinct Quinoline Chelator

The quinoline scaffold is a cornerstone in the design of chelating agents, with compounds like 8-hydroxyquinoline (oxine) and its derivatives being extensively studied for their wide-ranging applications in medicine and analysis.[2][3] These applications are overwhelmingly dependent on their capacity to bind metal ions, thereby modulating their bioavailability, reactivity, and transport.